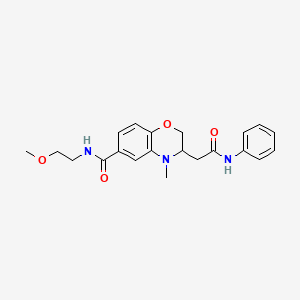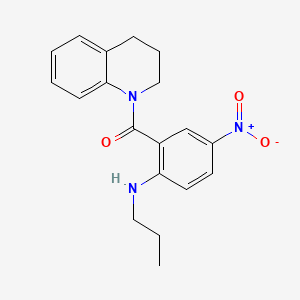![molecular formula C17H15FN2O2 B5295478 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5295478.png)
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of BCR signaling has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism of Action
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile selectively targets BTK, a key enzyme in the BCR signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. Inhibition of BTK by 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile leads to the suppression of these pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been shown to inhibit B-cell proliferation and induce apoptosis in B-cell lymphoma cell lines. In addition, 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been shown to inhibit the activation of various downstream signaling pathways, including the PI3K and MAPK pathways. These effects are thought to contribute to the anti-tumor activity of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile in preclinical models of B-cell malignancies.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is its selectivity for BTK, which reduces the potential for off-target effects. In addition, 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies. However, one limitation of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile. One possible direction is the combination of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile with other agents, such as inhibitors of the PI3K or BCL-2 pathways, to enhance its anti-tumor activity. Another direction is the evaluation of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile in other B-cell malignancies, such as diffuse large B-cell lymphoma. Finally, the identification of biomarkers that predict response to 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile may help to identify patients who are most likely to benefit from treatment.
Synthesis Methods
The synthesis of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The synthesis involves the condensation of 2-(4-fluorophenyl)-3-chloroacrylonitrile and 5-(4-morpholinyl)-2-furfural in the presence of a base and a palladium catalyst. The resulting product is then subjected to various purification steps to obtain the final compound.
Scientific Research Applications
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile inhibits BCR signaling and induces apoptosis in B-cell lymphoma cell lines. In vivo studies have demonstrated that 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile inhibits tumor growth in xenograft models of chronic lymphocytic leukemia and mantle cell lymphoma.
properties
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-15-3-1-13(2-4-15)14(12-19)11-16-5-6-17(22-16)20-7-9-21-10-8-20/h1-6,11H,7-10H2/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHYPLYEWVVEAQ-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-fluorophenyl)-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5295402.png)
![3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5295408.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5295415.png)
![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5295416.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5295425.png)
![3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5295427.png)


![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5295441.png)
![2-({4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}methyl)benzonitrile](/img/structure/B5295444.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295459.png)
![2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5295470.png)
![3-(2-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295488.png)
![N-(3-hydroxy-3-methylbutyl)-N,1-dimethyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5295491.png)